molecular formula C10H6N4O6 B3212300 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 109892-71-9

4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3212300
CAS No.: 109892-71-9
M. Wt: 278.18 g/mol
InChI Key: COBIGJHIGVVLJT-UHFFFAOYSA-N
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Description

4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of nitro groups and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the nitration of azoles. One common method is the electrophilic nitration of aromatic compounds using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1H-pyrazole-3-carboxylic acid
  • 4-Nitro-1H-pyrazole-3-carboxylic acid
  • 4-Nitro-5-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Nitro-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of two nitro groups and a phenyl substituent on the pyrazole ring. This structural feature enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

4-nitro-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-10(16)8-9(14(19)20)7(11-12-8)5-1-3-6(4-2-5)13(17)18/h1-4H,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIGJHIGVVLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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